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molecular formula C9H6ClNO2 B1396589 Methyl 2-chloro-4-cyanobenzoate CAS No. 98592-34-8

Methyl 2-chloro-4-cyanobenzoate

Cat. No. B1396589
M. Wt: 195.6 g/mol
InChI Key: GLZBUNHGODEJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915301B2

Procedure details

4-Amino-2-chloro-benzoic acid methyl ester (25 g, 72.7 mmol) was dissolved in 10% aqueous H2SO4 (150 mL) and the solution was cooled to 0° C. A solution of NaNO2 (11.15 g, 16.88 mmol) in water (50 mL) was added dropwise maintaining the temperature between 0-5° C. The mixture was stirred for 10 min., excess nitrous acid was neutralized using a saturated aqueous NaHCO3 solution. The resulting mixture was then added to a precooled (0-5° C.) suspension of CuCN (13.87 g, 155 mmol) and KCN (10.07 g, 155 mmol) in water (200 mL). It was stirred for 10 min., then allowed to attain room temperature. It was stirred for 0.5 h and finally heated on a steam bath for 0.5 h. Excess saturated FeCl3 solution was then added to the reaction mixture.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11.15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CuCN
Quantity
13.87 g
Type
reactant
Reaction Step Five
Name
Quantity
10.07 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:11].N([O-])=O.[Na+].N(O)=O.C([O-])(O)=O.[Na+].[C:25]([Cu])#[N:26].[C-]#N.[K+]>OS(O)(=O)=O.O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([C:25]#[N:26])=[CH:6][C:5]=1[Cl:11] |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
11.15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
CuCN
Quantity
13.87 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
10.07 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0-5° C
STIRRING
Type
STIRRING
Details
It was stirred for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to attain room temperature
STIRRING
Type
STIRRING
Details
It was stirred for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
finally heated on a steam bath for 0.5 h
Duration
0.5 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(C1=C(C=C(C=C1)C#N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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